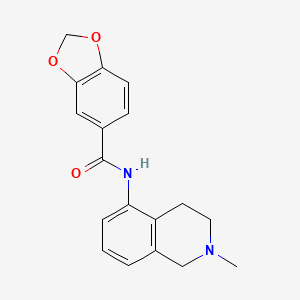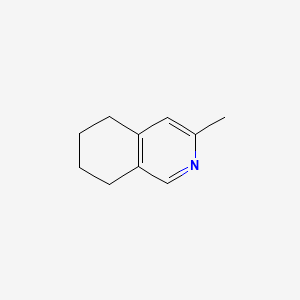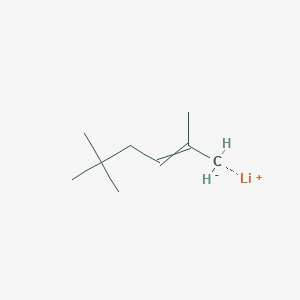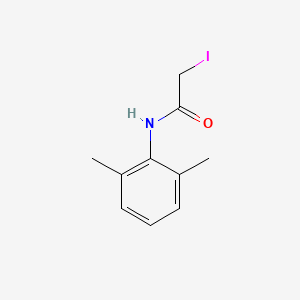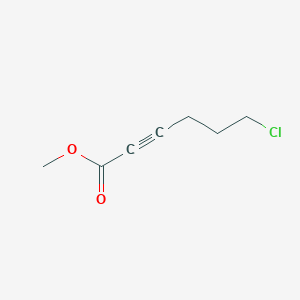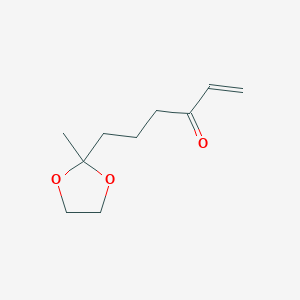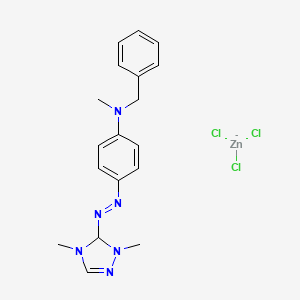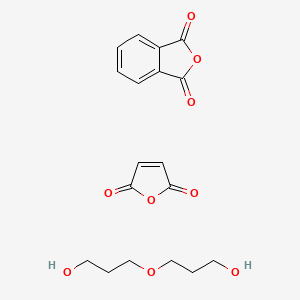
2-Benzofuran-1,3-dione;furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Isobenzofurandione, polymer with 2,5-furandione and oxybis[propanol] is a complex polymeric compoundThis compound is known for its unique chemical properties and is used in various industrial applications, particularly in the production of resins and coatings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-isobenzofurandione, polymer with 2,5-furandione and oxybis[propanol] typically involves a polycondensation reaction. The reaction is carried out by heating the monomers (1,3-isobenzofurandione, 2,5-furandione, and oxybis[propanol]) in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired polymer .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the monomers are mixed and heated under controlled conditions. The process may also involve the use of solvents to facilitate the reaction and improve the yield of the polymer. The resulting polymer is then purified and processed into the desired form for various applications .
化学反応の分析
Types of Reactions
1,3-Isobenzofurandione, polymer with 2,5-furandione and oxybis[propanol] undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, particularly at the furan and anhydride moieties.
Reduction: Reduction reactions can occur, especially at the carbonyl groups present in the polymer.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
1,3-Isobenzofurandione, polymer with 2,5-furandione and oxybis[propanol] has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various advanced materials and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Widely used in the production of resins, coatings, and adhesives.
作用機序
The mechanism of action of 1,3-isobenzofurandione, polymer with 2,5-furandione and oxybis[propanol] involves its interaction with various molecular targets. The polymer can form stable complexes with metal ions, which can influence its reactivity and properties. Additionally, the presence of multiple functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound for various applications .
類似化合物との比較
Similar Compounds
- 1,3-Isobenzofurandione, polymer with 2,5-furandione and 2,2’-oxybis[ethanol]
- 1,3-Isobenzofurandione, polymer with 2,5-furandione and 1,2-propanediol
Uniqueness
1,3-Isobenzofurandione, polymer with 2,5-furandione and oxybis[propanol] is unique due to its specific combination of monomers, which imparts distinct chemical and physical properties. The presence of oxybis[propanol] provides flexibility and enhances the polymer’s solubility in various solvents, making it suitable for a wide range of applications .
特性
CAS番号 |
51922-42-0 |
|---|---|
分子式 |
C18H20O9 |
分子量 |
380.3 g/mol |
IUPAC名 |
2-benzofuran-1,3-dione;furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol |
InChI |
InChI=1S/C8H4O3.C6H14O3.C4H2O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;7-3-1-5-9-6-2-4-8;5-3-1-2-4(6)7-3/h1-4H;7-8H,1-6H2;1-2H |
InChIキー |
WXEYFOLJQAJASD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(CO)COCCCO |
関連するCAS |
51922-42-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


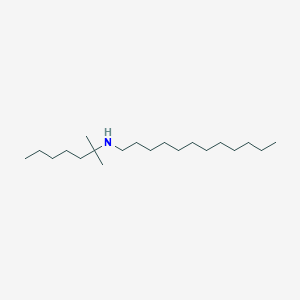
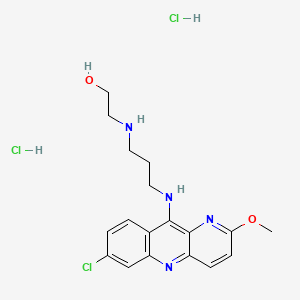


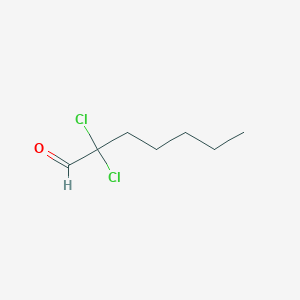
![s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14663509.png)
